molecular formula C6H14ClNO B1432632 Methyl 3-methylbutanimidate hydrochloride CAS No. 580198-47-6

Methyl 3-methylbutanimidate hydrochloride

Cat. No. B1432632
M. Wt: 151.63 g/mol
InChI Key: KAXHJRBRBRBVTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 3-methylbutanimidate hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

Methyl 3-methylbutanimidate hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally.

Scientific Research Applications

Analytical Methods in Pharmacokinetics

Methyl 3-methylbutanimidate hydrochloride is instrumental in the development of analytical methods for drugs like remifentanil. A study by Grosse et al. (1994) detailed a sensitive capillary GC-HRMS-SIM method for determining remifentanil in blood, utilizing methyl 3-methylbutanimidate hydrochloride-related compounds as internal standards to stabilize the drug during analysis (Grosse et al., 1994).

Neuropharmacological Research

In neuropharmacology, methyl 3-methylbutanimidate hydrochloride derivatives are used to study the effects of opioids on receptors. For example, Guntz et al. (2005) investigated the effects of remifentanil hydrochloride on N-methyl-d-aspartate (NMDA) receptors, revealing insights into opioid receptor interactions (Guntz et al., 2005).

Synthesis and Bioactivity of Amino Esters

Methyl 3-methylbutanimidate hydrochloride plays a role in synthesizing various bioactive compounds. Yancheva et al. (2015) described the synthesis and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters, utilizing similar compounds in the synthesis process (Yancheva et al., 2015).

Pharmacokinetics and Metabolism

Its derivatives are crucial in understanding the pharmacokinetics and metabolism of specific drugs. Kamata and Tobias (2016) explored remifentanil's pharmacokinetic characteristics, highlighting its rapid metabolism due to its molecular structure, which includes methyl 3-methylbutanimidate hydrochloride-related components (Kamata & Tobias, 2016).

Synthesis of Carbocycles

In organic chemistry, methyl 3-methylbutanimidate hydrochloride derivatives aid in synthesizing carbocycles. McDaniel et al. (2020) reported using methyl N-(tert-butylsulfinyl)-4-chlorobutanimidate in the diastereoselective preparation of 5- and 6-membered carbocycles (McDaniel et al., 2020).

Safety And Hazards

While specific safety and hazard data for Methyl 3-methylbutanimidate hydrochloride is not available, compounds of similar structure can pose hazards such as toxicity if ingested, skin and eye irritation, and potential harm if inhaled . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment.

properties

IUPAC Name

methyl 3-methylbutanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)4-6(7)8-3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHJRBRBRBVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylbutanimidate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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